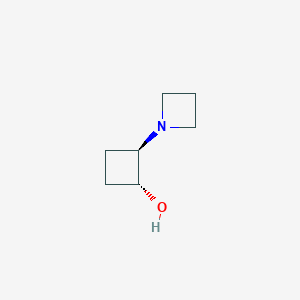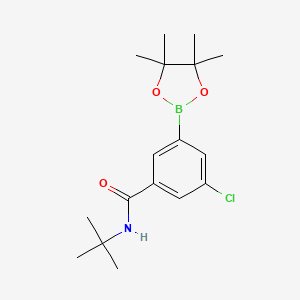![molecular formula C11H14FNO B1485485 trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2154987-39-8](/img/structure/B1485485.png)
trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol consists of a cyclobutanol ring with a 2-amino substituent, which is further substituted with a 5-fluoro-2-methylphenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol include a molecular weight of 209.26 g/mol, a topological polar surface area of 32.3 Ų, and a complexity of 218 . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Phosphorylation & Dephosphorylation Studies
This compound is used in the study of phosphorylation and dephosphorylation processes, which are critical for the regulation of various cellular activities. It acts as an inhibitor for p38 MAP Kinase, a protein that plays a significant role in these processes .
Biochemical Research
In biochemical research, “trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol” serves as a small molecule inhibitor, primarily used for controlling the biological activity of proteins like p38/SAPK2. This is essential for understanding protein functions and interactions .
Cancer Research
The compound has applications in cancer research, particularly as an inhibitor of DNA methylation. DNA methylation inhibitors, like 5-fluoro-2′-deoxycytidine (FCdR), are developed to prevent the proliferation of cancer cells and are currently in phase II clinical trials .
Development of Antiviral Agents
Research indicates that derivatives of this compound can disrupt the three-dimensional structure of virus coat proteins, such as the tobacco mosaic virus (TMV), preventing their self-assembly. This suggests its potential as a lead compound for novel plant antiviral agents .
Agricultural Chemistry
In the field of agricultural chemistry, the compound’s derivatives have shown promising results against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo), which causes significant crop losses. It offers a potential alternative for developing new pesticides with low toxicity and environmental friendliness .
Synthetic Chemistry
“Trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol” is also valuable in synthetic chemistry for the design and synthesis of new compounds with desired biological activities. Its structure serves as a building block for creating a variety of derivatives with specific functions .
properties
IUPAC Name |
(1R,2R)-2-(5-fluoro-2-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-8(12)6-10(7)13-9-4-5-11(9)14/h2-3,6,9,11,13-14H,4-5H2,1H3/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQRYPIQQOMWKF-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)